4-(2,3-dichlorophenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(2,3-Dichlorophenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a dichlorophenyl group, a propylsulfanyl-substituted thiadiazole ring, and an octahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorophenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the propylsulfanyl group. The dichlorophenyl group is then attached through a series of substitution reactions. Finally, the octahydroquinoline core is synthesized and integrated into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the quinoline core.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorophenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine: Shares the propylsulfanyl group and dichlorophenyl moiety but differs in the core structure.
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: Contains a dichlorophenyl group but has a different heterocyclic core.
Uniqueness
4-(2,3-Dichlorophenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its distinct arrangement of functional groups and rings makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19Cl2N3O2S2 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C20H19Cl2N3O2S2/c1-2-9-28-20-24-23-19(29-20)25-14-7-4-8-15(26)17(14)12(10-16(25)27)11-5-3-6-13(21)18(11)22/h3,5-6,12H,2,4,7-10H2,1H3 |
InChI Key |
AULFLSLIOCUGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)N2C3=C(C(CC2=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3 |
Origin of Product |
United States |
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